molecular formula C26H42N2O6 B1462750 Dicyclohexylamine 3-oxo-1-phenyl-2,7,10-trioxa-4-azadodecan-12-oate CAS No. 560088-84-8

Dicyclohexylamine 3-oxo-1-phenyl-2,7,10-trioxa-4-azadodecan-12-oate

Cat. No. B1462750
CAS RN: 560088-84-8
M. Wt: 478.6 g/mol
InChI Key: BPBKWLNXKRAXFJ-UHFFFAOYSA-N
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Description

“Dicyclohexylamine 3-oxo-1-phenyl-2,7,10-trioxa-4-azadodecan-12-oate” is a chemical compound . Unfortunately, there is limited information available about this specific compound in the public domain.


Molecular Structure Analysis

The molecular structure of “3-oxo-1-phenyl-2,7,10-trioxa-4-azadodecan-12-oic acid”, a component of the compound, has been provided . The Inchi Code is 1S/C14H19NO6/c16-13 (17)11-20-9-8-19-7-6-15-14 (18)21-10-12-4-2-1-3-5-12/h1-5H,6-11H2, (H,15,18) (H,16,17) .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-oxo-1-phenyl-2,7,10-trioxa-4-azadodecan-12-oic acid” are provided . It has a molecular formula of CHNO, an average mass of 297.304 Da, and a monoisotopic mass of 297.121246 Da. It has 7 H bond acceptors, 2 H bond donors, 11 freely rotating bonds, and 0 Rule of 5 violations. Its ACD/LogP is 0.80, ACD/LogD (pH 5.5) is -0.95, ACD/BCF (pH 5.5) is 1.00, ACD/KOC (pH 5.5) is 1.00, ACD/LogD (pH 7.4) is -2.41, ACD/BCF (pH 7.4) is 1.00, and ACD/KOC (pH 7.4) is 1.00. Its polar surface area is 94 Å 2, polarizability is 29.3±0.5 10 -24 cm 3, surface tension is 48.7±3.0 dyne/cm, and molar volume is 240.9±3.0 cm 3.

Scientific Research Applications

Arylcyclohexylamines Research

Genotoxicity Studies

  • Genotoxic Potential of Dicyclohexylamine Derivatives : Research exploring the genotoxic effects of compounds similar to dicyclohexylamine, such as fumagillin (a derivative), suggests potential biological impacts that could inform safety and efficacy studies for related compounds. Stanimirović et al. (2006) evaluated the genotoxicity of fumagillin in mouse bone marrow cells, indicating its potential genotoxic effects at certain doses (Stanimirović, Z., Stevanović Jevrosima, Kulić, M., & Stojić, V., 2006).

Catalytic and Synthesis Applications

  • Catalytic Applications in Organic Synthesis : Some research focuses on the catalytic roles that compounds with functionalities similar to dicyclohexylamine might play in synthetic chemistry. For instance, the use of dicyclohexylamine in organolanthanide-mediated polymerizations to produce amine-terminated polyethylenes showcases the utility of such compounds in materials science and catalysis (Amin, S. B., & Marks, T., 2007).

Antimicrobial and Antioxidant Properties

  • Antimicrobial and Antioxidant Activities : Research into the biological activities of compounds structurally related to dicyclohexylamine, such as their antimicrobial and antioxidant properties, contributes to the understanding of their potential applications in medicine and pharmacology. Premalatha et al. (2013) synthesized a series of bicyclic oximes with potential antimicrobial and antioxidant activities, illustrating the potential for similar compounds to be used in drug development (Premalatha, B., Bhakiaraj, D., Elavarasan, S., Chellakili, B., & Gopalakrishnan, M., 2013).

properties

IUPAC Name

N-cyclohexylcyclohexanamine;2-[2-[2-(phenylmethoxycarbonylamino)ethoxy]ethoxy]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO6.C12H23N/c16-13(17)11-20-9-8-19-7-6-15-14(18)21-10-12-4-2-1-3-5-12;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h1-5H,6-11H2,(H,15,18)(H,16,17);11-13H,1-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPBKWLNXKRAXFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC2CCCCC2.C1=CC=C(C=C1)COC(=O)NCCOCCOCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H42N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90676793
Record name 3-Oxo-1-phenyl-2,7,10-trioxa-4-azadodecan-12-oic acid--N-cyclohexylcyclohexanamine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90676793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

478.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dicyclohexylamine 3-oxo-1-phenyl-2,7,10-trioxa-4-azadodecan-12-oate

CAS RN

560088-84-8
Record name 2,7,10-Trioxa-4-azadodecan-12-oic acid, 3-oxo-1-phenyl-, compd. with N-cyclohexylcyclohexanamine (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=560088-84-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Oxo-1-phenyl-2,7,10-trioxa-4-azadodecan-12-oic acid--N-cyclohexylcyclohexanamine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90676793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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